molecular formula C14H13NO6 B1227797 Epoxyquinomicin C CAS No. 200496-85-1

Epoxyquinomicin C

Número de catálogo: B1227797
Número CAS: 200496-85-1
Peso molecular: 291.26 g/mol
Clave InChI: JNDISHBDOZQLTR-SCRDCRAPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Epoxyquinomicin C is a natural product found in Amycolatopsis sulphurea and Amycolatopsis with data available.

Aplicaciones Científicas De Investigación

Chemical Structure and Mechanism of Action

Epoxyquinomicin C possesses a unique 4-hydroxy-5,6-epoxycyclohexenone structure. Its mechanism primarily involves the inhibition of nuclear factor-kappa B (NF-κB), a crucial transcription factor in inflammatory responses and cancer progression. This inhibition is significant as NF-κB is often constitutively activated in various cancers and inflammatory diseases, making it a target for therapeutic intervention .

Therapeutic Applications

1. Anti-inflammatory Effects

This compound and its derivatives, particularly dehydroxymethylepoxyquinomicin (DHMEQ), have shown promising anti-inflammatory properties:

  • Inhibition of Inflammatory Disease Models : Studies indicate that DHMEQ effectively suppresses cellular and animal models of inflammation. For instance, it demonstrated significant efficacy in reducing symptoms in endotoxin-induced uveitis in rats and ameliorated experimental autoimmune uveoretinitis in mice .
  • Atopic Dermatitis Treatment : In a study involving BALB/c mice with atopic dermatitis-like lesions, topical application of DHMEQ led to decreased ear swelling and reduced inflammatory cell infiltration, suggesting its potential as a treatment for allergic conditions .

2. Antitumor Activity

This compound has also been explored for its antitumor properties:

  • Multiple Myeloma : In vivo experiments showed that DHMEQ inhibited tumor growth in a plasmacytoma model. Mice treated with DHMEQ exhibited significantly reduced tumor volumes compared to control groups, indicating its potential as an anti-cancer agent without apparent toxicity .
  • Hormone-Refractory Prostate Cancer : Research indicates that DHMEQ can inhibit NF-κB activity specifically in hormone-refractory prostate cancer cells, suggesting a targeted approach for treatment .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaModel/Study TypeKey FindingsReference
Anti-inflammatoryEndotoxin-induced uveitis (rats)Significant reduction in inflammatory symptoms
Anti-inflammatoryAtopic dermatitis (BALB/c mice)Decreased ear swelling and inflammation
Antitumor activityPlasmacytoma model (mice)Tumor growth inhibition observed
Antitumor activityHormone-refractory prostate cancerInhibition of NF-κB activity

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Case Study on Atopic Dermatitis : In a controlled study, BALB/c mice were subjected to repeated applications of allergens to induce atopic dermatitis. Treatment with DHMEQ ointment resulted in marked improvement in clinical symptoms and histopathological changes, demonstrating its therapeutic potential for managing allergic skin conditions .
  • Case Study on Multiple Myeloma : A study involving severe combined immunodeficient mice transplanted with myeloma cells showed that daily administration of DHMEQ significantly reduced tumor size without causing adverse effects, highlighting its potential as a safe anti-cancer therapy .

Propiedades

Número CAS

200496-85-1

Fórmula molecular

C14H13NO6

Peso molecular

291.26 g/mol

Nombre IUPAC

2-hydroxy-N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide

InChI

InChI=1S/C14H13NO6/c16-6-14-10(18)5-8(11(19)12(14)21-14)15-13(20)7-3-1-2-4-9(7)17/h1-5,11-12,16-17,19H,6H2,(H,15,20)/t11-,12+,14-/m0/s1

Clave InChI

JNDISHBDOZQLTR-SCRDCRAPSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3(C(C2O)O3)CO)O

SMILES isomérico

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@]3([C@@H]([C@H]2O)O3)CO)O

SMILES canónico

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3(C(C2O)O3)CO)O

Sinónimos

epoxyquinomicin C

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epoxyquinomicin C
Reactant of Route 2
Epoxyquinomicin C
Reactant of Route 3
Epoxyquinomicin C
Reactant of Route 4
Epoxyquinomicin C
Reactant of Route 5
Epoxyquinomicin C
Reactant of Route 6
Epoxyquinomicin C

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.